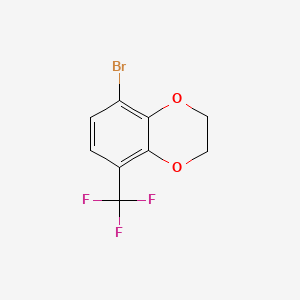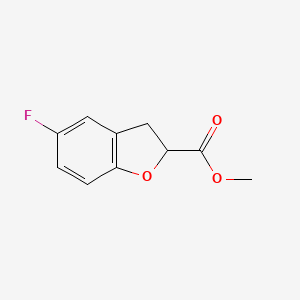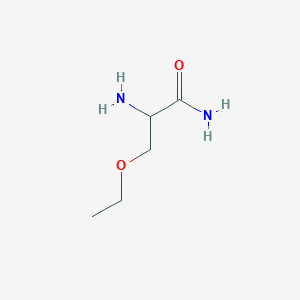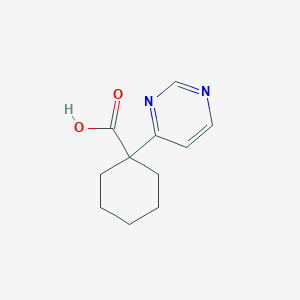
1-(Pyrimidin-4-yl)cyclohexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pyrimidin-4-yl)cyclohexane-1-carboxylic acid is a heterocyclic compound that features a pyrimidine ring attached to a cyclohexane carboxylic acid moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the pyrimidine ring, a common structural motif in many biologically active molecules, adds to its significance.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyrimidin-4-yl)cyclohexane-1-carboxylic acid typically involves the formation of the pyrimidine ring followed by its attachment to the cyclohexane carboxylic acid. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable amine with a diketone can lead to the formation of the pyrimidine ring, which is then further reacted with cyclohexane carboxylic acid derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the production process .
Análisis De Reacciones Químicas
Types of Reactions
1-(Pyrimidin-4-yl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The pyrimidine ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups onto the pyrimidine ring .
Aplicaciones Científicas De Investigación
1-(Pyrimidin-4-yl)cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of 1-(Pyrimidin-4-yl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The pyrimidine ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signaling pathways. The exact mechanism depends on the specific derivative and its target .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties and ability to inhibit CDK2.
Pyrimido[1,2-a]benzimidazole: Studied for its antiviral and anticancer activities.
Pyrido[2,3-d]pyrimidine: Used in medicinal chemistry for its potential therapeutic effects
Uniqueness
1-(Pyrimidin-4-yl)cyclohexane-1-carboxylic acid is unique due to its specific structural features that combine the stability of the cyclohexane ring with the reactivity of the pyrimidine ring
Propiedades
Fórmula molecular |
C11H14N2O2 |
|---|---|
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
1-pyrimidin-4-ylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C11H14N2O2/c14-10(15)11(5-2-1-3-6-11)9-4-7-12-8-13-9/h4,7-8H,1-3,5-6H2,(H,14,15) |
Clave InChI |
BNEQSTCBDXOULV-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(C2=NC=NC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





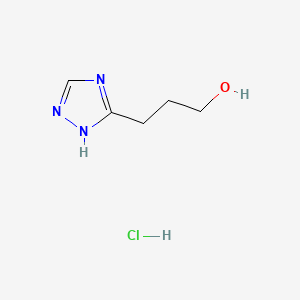
![N-{3-[ethyl(methyl)amino]propyl}cyclopropanamine](/img/structure/B13636077.png)




